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Introduction
SBT6050 is a novel antibody-drug conjugate (ADC) that targets HER2-expressing solid tumors

and delivers a potent Toll-like receptor 8 (TLR8) agonist.[1][2] This targeted delivery system is

designed to activate myeloid cells specifically within the tumor microenvironment, thereby

stimulating a robust anti-tumor immune response.[3] The mechanism of action involves the

direct activation of myeloid cells, such as macrophages and dendritic cells, leading to the

production of proinflammatory cytokines and chemokines.[1][4] This, in turn, promotes the

indirect activation of other immune effector cells, including T cells and Natural Killer (NK) cells.

This document provides detailed protocols for the flow cytometric analysis of immune cell

populations in response to SBT6050 treatment, enabling researchers to effectively monitor the

pharmacodynamic effects and elucidate the immunological mechanisms of this therapeutic

agent.

Mechanism of Action
SBT6050 is comprised of the HER2-directed monoclonal antibody, pertuzumab, conjugated to

a TLR8 agonist payload. Upon binding to HER2 on tumor cells, SBT6050 is internalized, and

the TLR8 agonist is released within the endosome of myeloid cells that have phagocytosed

antibody-coated tumor cells. TLR8, an endosomal receptor highly expressed in myeloid cells,
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recognizes the agonist, triggering a downstream signaling cascade. This activation leads to a

broad spectrum of anti-tumor immune responses, including:

Direct Myeloid Cell Activation: Promotes the maturation and activation of dendritic cells

(DCs) and macrophages.

Proinflammatory Cytokine and Chemokine Production: Induces the secretion of cytokines

such as IL-12, TNF-α, and chemokines that attract other immune cells to the tumor site.

Inflammasome Activation: A key feature of the innate immune response.

Indirect T Cell and NK Cell Activation: Myeloid-derived cytokines, such as IL-12 and Type I

interferons, enhance the cytolytic activity of T cells and NK cells.
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Data Presentation
The following tables summarize expected and reported quantitative data on immune cell

activation following SBT6050 treatment.
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Table 1: Expected Immunophenotypic Changes in Tumor-Infiltrating Immune Cells

Cell Population Lineage Markers
Activation/Maturation
Markers (Expected
Upregulation)

Myeloid Cells

Macrophages
CD45+, CD11b+, F4/80+

(mouse) or CD68+ (human)
CD80, CD86, MHC Class II

Dendritic Cells
CD45+, CD11c+, MHC Class

II+
CD80, CD86, CCR7

Lymphoid Cells

CD8+ T Cells CD45+, CD3+, CD8+
CD69, CD25, Granzyme B,

IFN-γ

CD4+ T Cells CD45+, CD3+, CD4+ CD69, CD25, IFN-γ

NK Cells
CD45+, CD3-, NK1.1+

(mouse) or CD56+ (human)
CD69, Granzyme B, IFN-γ

Table 2: Reported Serum Cytokine Induction After First Dose of SBT6050 in Patients

Cytokine Baseline (pg/mL) Peak (pg/mL)

IP-10 ~100-1,000 ~1,000-10,000

MCP-1 ~10-100 ~100-1,000

IL-6 ~1-10 ~10-100

IFN-γ ~0.1-1 ~1-10

Data are approximated from

graphical representations in

publicly available

presentations and are intended

for illustrative purposes.
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Protocol 1: Preparation of Single-Cell Suspension from
Solid Tumors
This protocol describes the dissociation of tumor tissue into a single-cell suspension suitable

for flow cytometry.

Materials:

RPMI 1640 medium

Fetal Bovine Serum (FBS)

Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, human or mouse)

GentleMACS Dissociator

70 µm and 40 µm cell strainers

Red Blood Cell (RBC) Lysis Buffer

Phosphate Buffered Saline (PBS)

Trypan blue solution or other viability dye

Procedure:

Collect fresh tumor tissue in cold RPMI 1640 medium.

In a sterile petri dish, mince the tumor into small pieces (<2-3 mm) using sterile scalpels.

Transfer the minced tissue into a gentleMACS C Tube containing the appropriate enzyme

mix from the tumor dissociation kit.

Process the tissue using a pre-set program on the gentleMACS Dissociator.

Incubate the sample at 37°C for the recommended time (typically 30-60 minutes) with

continuous rotation.
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Stop the enzymatic digestion by adding RPMI with 10% FBS.

Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

Wash the C Tube and the strainer with additional media to maximize cell recovery.

Centrifuge the cell suspension at 300 x g for 7 minutes.

If the pellet is red, resuspend in RBC Lysis Buffer and incubate for 5-10 minutes at room

temperature. Neutralize the lysis buffer with excess media.

Centrifuge the cells again and resuspend the pellet in PBS or flow cytometry staining buffer.

Filter the suspension through a 40 µm cell strainer to obtain a single-cell suspension.

Count the cells and assess viability using trypan blue or a suitable viability dye.

Protocol 2: Flow Cytometry Staining of Myeloid and
Lymphoid Cells
This protocol outlines the staining procedure for surface and intracellular markers.

Materials:

FACS tubes (5 mL polystyrene round-bottom tubes)

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

Fc Block (e.g., anti-CD16/32 for mouse, Human TruStain FcX™ for human)

Fluorochrome-conjugated antibodies (see proposed panels below)

Viability dye (e.g., Zombie NIR™, LIVE/DEAD™ Fixable Dyes)

Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

Permeabilization/Wash Buffer

Procedure:
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Aliquot 1-2 x 10^6 cells in a single-cell suspension into FACS tubes.

Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

Resuspend the cells in 50 µL of staining buffer containing a viability dye and incubate for 15-

20 minutes at room temperature, protected from light.

Wash the cells with 2 mL of staining buffer, centrifuge, and discard the supernatant.

Resuspend the cell pellet in 50 µL of staining buffer containing Fc Block and incubate for 10

minutes at 4°C.

Without washing, add the cocktail of fluorochrome-conjugated surface antibodies.

Incubate for 20-30 minutes at 4°C in the dark.

Wash the cells twice with 2 mL of staining buffer.

For intracellular staining, resuspend the cells in 100 µL of Fixation/Permeabilization buffer

and incubate for 20 minutes at 4°C.

Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.

Resuspend the cells in 100 µL of Permeabilization/Wash Buffer containing the intracellular

antibody cocktail.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.

Resuspend the final cell pellet in 300-500 µL of staining buffer for acquisition on a flow

cytometer.

Proposed Flow Cytometry Panels
Panel A: Myeloid Cell Phenotyping
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Marker Fluorochrome Purpose

Viability Dye e.g., Zombie NIR™ Exclude dead cells

CD45 e.g., AF700 Pan-leukocyte marker

CD11b e.g., BV786 Myeloid marker

CD11c e.g., PE-Cy7 Dendritic cell marker

F4/80 (mouse) / CD68

(human)
e.g., APC Macrophage marker

MHC Class II (I-A/I-E) e.g., FITC
Antigen presentation,

activation

CD86 e.g., PE
Co-stimulatory molecule,

activation

CD80 e.g., PerCP-Cy5.5
Co-stimulatory molecule,

activation

Ly-6G (mouse) / CD15

(human)
e.g., BV605 Granulocyte marker

Ly-6C (mouse) / CD14

(human)
e.g., BV510 Monocyte marker

Panel B: T Cell and NK Cell Activation and Cytotoxicity
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Marker Fluorochrome Purpose

Viability Dye e.g., Zombie NIR™ Exclude dead cells

CD45 e.g., AF700 Pan-leukocyte marker

CD3 e.g., BV786 T cell marker

CD4 e.g., BUV395 Helper T cell marker

CD8 e.g., APC-R700 Cytotoxic T cell marker

NK1.1 (mouse) / CD56

(human)
e.g., PE-Cy7 NK cell marker

CD69 e.g., FITC Early activation marker

CD25 e.g., PE Activation marker (IL-2Rα)

Granzyme B e.g., AF647
Cytotoxic molecule

(intracellular)

IFN-γ e.g., PerCP-Cy5.5
Proinflammatory cytokine

(intracellular)

Conclusion
The protocols and panels described in these application notes provide a comprehensive

framework for the flow cytometric analysis of immune cell populations following SBT6050

treatment. By characterizing the activation state of myeloid cells, T cells, and NK cells,

researchers can gain valuable insights into the pharmacodynamic effects and anti-tumor

efficacy of this promising immunotherapy. The provided diagrams and tables serve as a guide

for experimental design and data interpretation in the evaluation of SBT6050.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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